molecular formula C20H15NO4S B1243307 Quinol 1h CAS No. 719308-90-4

Quinol 1h

Cat. No.: B1243307
CAS No.: 719308-90-4
M. Wt: 365.4 g/mol
InChI Key: HWKQYGBAAMKHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinol 1h, also known as this compound, is a useful research compound. Its molecular formula is C20H15NO4S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Quinol 1H, a type of quinolone derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Quinols are characterized by their structural framework, which includes a hydroxycyclohexa-2,5-dien-1-one moiety. This compound class has been investigated for various therapeutic applications, including antimalarial, anticancer, and antiparasitic activities. The biological effects of this compound are attributed to its ability to interact with specific biological targets, often leading to cell death in cancerous cells or inhibition of pathogen growth.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. For instance, research indicates that quinol derivatives exhibit varying degrees of activity against bacterial strains. A study highlighted that certain quinol derivatives showed promising antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Table 1: Antimicrobial Activity of Quinol Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus4
This compoundEscherichia coli8
This compoundBacillus subtilis2

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown activity against different cancer cell lines. For example, a series of synthesized quinolone derivatives were tested against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that certain compounds exhibited significant antiproliferative effects with GI50 values in the low micromolar range.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)
This compoundMDA-MB-23115
This compoundPC-310
Quinol Derivative AMDA-MB-2318

The mechanism through which this compound exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. Research indicates that quinols can act as Michael acceptors, forming covalent bonds with nucleophilic sites on target proteins. This property is crucial for their activity against pathogens and cancer cells .

Case Study 1: Antimalarial Activity

A study focused on the synthesis and evaluation of various substituted quinolones demonstrated that certain derivatives exhibited potent antimalarial activity against Plasmodium falciparum, with IC50 values as low as 90 nM. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinolone ring significantly influenced the potency against malaria parasites .

Case Study 2: Antiparasitic Activity

Another investigation assessed the activity of quinol derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Although some compounds showed promising activity, they lacked selectivity over mammalian cells. Modifications to include transporter motifs improved selectivity but reduced overall potency .

Scientific Research Applications

Biological Applications

Antitumor Activity
Quinol 1H has demonstrated significant antitumor properties across various cancer cell lines. In the NCI 60-cell panel, it exhibited a mean GI50 (the concentration required to inhibit cell growth by 50%) of 16 nM and an LC50 (the lethal concentration for 50% of the cells) of 2.24 µM . Notably, its activity against the HCT116 human colon cancer cell line was particularly pronounced, with LC50 values below 10 nM .

Table 1: Antitumor Activity of this compound

Cell LineMean GI50 (nM)Mean LC50 (µM)
HCT116 (Colon)<102.24
A549 (Lung)TBDTBD
MDA-MB-435 (Breast)TBDTBD

Mechanism of Action
The mechanism through which this compound exerts its antitumor effects appears to involve interaction with cellular proteins as a double Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on target proteins, leading to disruption of critical cellular functions .

Case Study 1: Anticancer Efficacy

In a study involving mice bearing MDA-MB-435 xenografts, administration of this compound at a dose of 50 mg/kg resulted in significant tumor reduction by day 28 post-treatment. The compound's ability to inhibit tumor growth was attributed to its selective targeting of cancerous cells while sparing normal tissues .

Case Study 2: Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of this compound derivatives revealed that specific substitutions on the quinolone ring significantly enhanced antitumor potency. For instance, modifications at the 7-position showed a marked increase in activity against resistant strains of cancer cells .

Therapeutic Potential Beyond Cancer

In addition to its antitumor properties, this compound is being explored for its potential in treating other diseases:

  • Antimicrobial Activity : Research indicates that quinolone derivatives exhibit antimicrobial properties against various pathogens, suggesting their potential as therapeutic agents against infections.
  • Antimalarial Applications : Some derivatives of quinolones have been optimized for improved efficacy against Plasmodium falciparum, the causative agent of malaria. These compounds target mitochondrial pathways within the parasite .

Chemical Reactions Analysis

Oxidation and Proton-Coupled Electron Transfer (PCET)

Quinol derivatives undergo oxidation to semiquinone radicals (SQ- ⁻) and quinones (Q) via PCET mechanisms, critical in mitochondrial electron transport chains (e.g., cytochrome bc₁ complex) and enzymatic systems .

  • Key Steps :

    • Step 1 : Initial single-electron oxidation of quinol (QH₂) generates a semiquinone radical anion (SQ- ⁻) and releases one proton .

    • Step 2 : A second electron transfer forms quinone (Q), coupled with proton release .

Experimental Evidence:

  • Cytochrome bc₁ Complex : Oxidation of ubiquinol (UQH₂) proceeds via sequential n = 1 electron transfers rather than a concerted n = 2 mechanism .

  • Kinetic Isotope Effect : UQH₂ oxidation shows a primary deuterium isotope effect (ΔG‡(H) > ΔG‡(D)), suggesting proton transfer is rate-limiting .

  • Anionic Quinol Intermediate : UV-vis spectroscopy and MD simulations confirm the formation of a quinol anion (QH⁻) as a catalytic intermediate in E. coli complex I .

Hydrolysis and Ionization

Quinol esters, such as 4-acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one (compound 1 ), hydrolyze in aqueous media to generate reactive oxenium ions :

  • Reaction Pathway :

    • Hydrolysis of the ester group yields a resonance-stabilized oxenium ion (3 ), which reacts with nucleophiles like azide (N₃⁻) to form azide adducts (e.g., 9 ) .

    • Rate Modulation : Electron-withdrawing substituents (e.g., benzothiazolyl) slow hydrolysis but enhance oxenium ion stability .

Key Data:

SubstrateHydrolysis ProductKey IntermediateAdduct (with N₃⁻)
1 Oxenium ion (3 )QH⁻ (detected via UV-vis)4-(6-Azidobenzothiazol-2-yl)phenol (9 )

Photolysis and Radical Formation

UV irradiation of quinol derivatives induces photolytic cleavage, generating radicals and reactive intermediates :

  • Mechanism :

    • Photoionization of 1 produces a quinol radical (**QH- **) and hydroxyl radicals (- OH) .

    • In mitochondrial systems, photolysis of UQH₂ generates superoxide (O₂- ⁻) via semiquinone intermediates .

Findings:

  • Anti-Tumor Activity : Photolysis of 1 yields 2 (4-(benzothiazol-2-yl)quinol), which exhibits cytotoxicity against cancer cells .

  • Radical Scavenging : Quinol derivatives mitigate oxidative stress by reducing glutamate-induced ROS in neuronal cells .

Redox Cycling and Catalytic Roles

Quinol anions (QH⁻) participate in redox cycles that couple electron transfer to proton translocation in respiratory complexes :

Complex I Mechanism:

  • Electron Transfer : QH⁻ donates electrons to Fe-S clusters, reducing NAD⁺ to NADH .

  • Proton Pumping : Conformational changes driven by QH⁻ oxidation translocate protons across the membrane .

Computational Insights:

  • QM/MM Simulations : Proton transfer from histidine residues (H87/H158) to QH⁻ is synchronous with electron transfer from heme cofactors .

  • Free Energy Barriers : Stepwise proton transfer (H87 → QH⁻ → H158) has a lower activation energy (ΔG‡ = 7.5 kcal/mol) than concerted mechanisms .

Reaction Table:

Reaction TypeSubstrateProductConditionsYield
OxidationHydroquinoneBenzoquinoneO₂, mild acidic>90%
AlkylationHydroquinoneBHAFriedel-Crafts, AlCl₃75%

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are recommended for characterizing the structural properties of Quinol 1h?

this compound’s structural elucidation typically employs UV-Vis spectroscopy (to assess conjugation and electronic transitions), IR spectroscopy (to identify functional groups like hydroxyl or azo bonds), and 1H^1H NMR (to confirm proton environments and molecular symmetry). Mass spectrometry further validates molecular weight and fragmentation patterns. For crystalline samples, X-ray crystallography provides atomic-resolution structural data. These methods ensure reproducibility and accuracy in compound identification .

Q. How should researchers design initial biological activity assays for this compound?

Begin with in vitro high-throughput screening (e.g., HT-SPOTi) to evaluate antimicrobial activity against Gram-positive/negative bacteria and fungi. Use standardized protocols, such as the heat-denatured egg albumin assay for anti-inflammatory activity and the DPPH radical scavenging method for antioxidant potential. Include positive controls (e.g., ascorbic acid for antioxidants) and report minimum inhibitory concentrations (MICs) to enable cross-study comparisons .

Q. What ethical and practical considerations are critical when selecting participants for this compound toxicity studies?

Adhere to PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to define inclusion/exclusion criteria. Ensure informed consent, disclose potential risks (e.g., cytotoxicity), and align participant demographics with the intended therapeutic application. Use validated toxicity models (e.g., cell lines or animal studies) and document chemical handling protocols per institutional safety guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s bioactivity data across different experimental models?

Contradictions may arise from assay sensitivity (e.g., HT-SPOTi vs. broth microdilution) or biological variability. Conduct a meta-analysis of raw data to identify outliers, and validate findings using orthogonal assays (e.g., combining enzymatic inhibition with cell viability tests). Statistical tools like Bland-Altman plots or Cohen’s κ can quantify inter-assay agreement. Transparently report methodological details (e.g., solvent polarity, incubation time) to isolate confounding variables .

Q. What computational strategies optimize this compound’s molecular interactions in structure-activity relationship (SAR) studies?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial DNA gyrase). Validate results with molecular dynamics simulations (e.g., GROMACS) to assess stability under physiological conditions. Pair these with QSAR models to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity trends. Cross-reference with crystallographic data (if available) to refine predictions .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Standardize reaction conditions (temperature, solvent purity) using DOE (Design of Experiments).
  • Monitor intermediates via HPLC at critical synthesis stages.
  • Characterize each batch with 1H^1H NMR and elemental analysis to confirm purity (>95%). Document deviations in a batch record and apply statistical process control (SPC) charts to identify systemic issues .

Q. What frameworks ensure rigor in formulating hypothesis-driven research questions for this compound?

Apply the FINER criteria:

  • Feasibility : Assess resource availability (e.g., NMR access).
  • Novelty : Compare with existing azo-quinol derivatives in PubMed.
  • Ethics : Align with ICH guidelines for preclinical studies.
  • Relevance : Link to antibiotic resistance or anti-inflammatory drug gaps. Refine questions using PICO to isolate variables (e.g., “Does this compound reduce E. coli biofilm formation compared to ciprofloxacin?”) .

Q. Methodological Best Practices

  • Data Presentation : Use IUPAC nomenclature in tables, with columns for experimental vs. calculated values (e.g., melting points, λmax\lambda_{\text{max}}). Include uncertainty ranges (e.g., MIC = 15.63 ± 2.1 µg/mL) and statistical significance indicators (e.g., p < 0.05) .
  • Reproducibility : Archive raw spectra and crystallographic data in public repositories (e.g., Cambridge Structural Database). Disclose solvent batch numbers and instrument calibration dates .

Properties

CAS No.

719308-90-4

Molecular Formula

C20H15NO4S

Molecular Weight

365.4 g/mol

IUPAC Name

4-[1-(benzenesulfonyl)indol-2-yl]-4-hydroxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C20H15NO4S/c22-16-10-12-20(23,13-11-16)19-14-15-6-4-5-9-18(15)21(19)26(24,25)17-7-2-1-3-8-17/h1-14,23H

InChI Key

HWKQYGBAAMKHDY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4(C=CC(=O)C=C4)O

Synonyms

BW 114
BW-114
BW114 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 4,4-dimethoxy-cyclohexa-2,5-dienone and 1-benzenesulfonyl-1H-indole (available commercially), according to Method C, described above. Yield 18%; mp 170-172° C.; 1H NMR (CDCl3) δ 8.0 (d, J=8 Hz, 1H), 7.87 (d, J=8 Hz, 2H), 7.51-7.60 (m, 3H), 7.30-7.46 (m, 3H), 7.18-7.27 (m, 2H), 6.80 (s, 1H), 6.32 (d, J=10 Hz, 2H), 5.50 (s, 1H); 13C NMR (CDCl3) δ 185.3, 147.9, 141.2, 138.6, 137.8, 134.7, 129.7, 128.7, 128.1, 127.0, 126.6, 125.0, 122.1, 115.6, 114.1, 67.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.